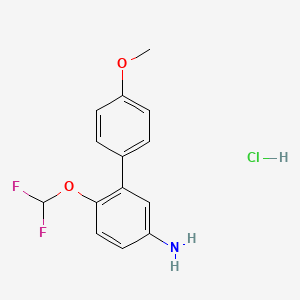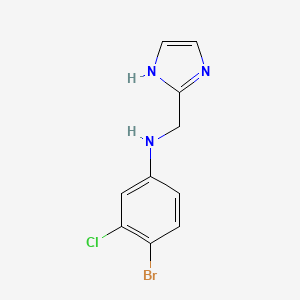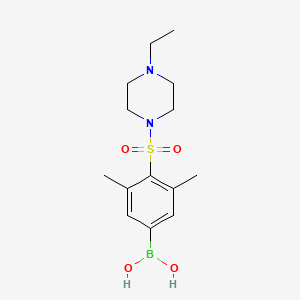
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol
Descripción general
Descripción
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol is a chemical compound that features a pyrazole ring substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol typically involves the protection of hydroxyl groups using 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This reagent is widely used for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The reaction conditions often involve the use of a base such as t-BuONa to promote site-selective silylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of SEM-Cl as a protecting group, which can be readily deprotected by base to yield the desired silylated product .
Análisis De Reacciones Químicas
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the pyrazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the silyl group or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve mild to moderate temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a protecting group in organic synthesis, particularly for the protection of hydroxyl groups.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol involves its role as a protecting group. The trimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. Upon deprotection, the hydroxyl group is released, allowing further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanol: This compound is similar in structure and is used as a protecting group for hydroxyl functions.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another protecting group reagent used for esterifications.
Uniqueness
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol is unique due to its specific combination of a pyrazole ring and a trimethylsilyl group, which provides both stability and reactivity in various chemical processes. Its ability to undergo selective silylation and deprotection makes it a valuable tool in organic synthesis .
Propiedades
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2Si/c1-14(2,3)5-4-13-8-11-7-9(12)6-10-11/h6-7,12H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBBMOOSORHAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219390 | |
| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220299-50-3 | |
| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220299-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
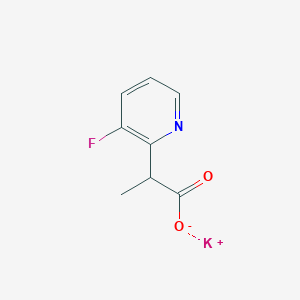
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)
![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)
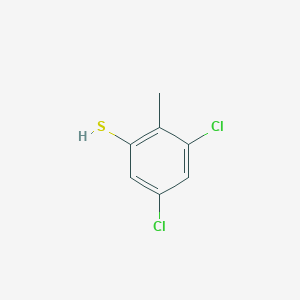
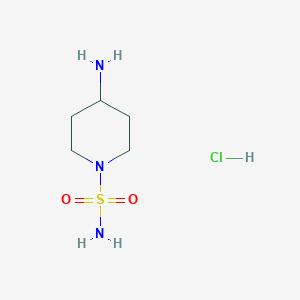

![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)

![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)
